4-[(3-Nitrophenoxy)methyl]piperidine
Overview
Description
4-[(3-Nitrophenoxy)methyl]piperidine is an organic compound with the molecular formula C12H16N2O3 and a molecular weight of 236.27 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology. It features a piperidine ring, which is a six-membered ring containing one nitrogen atom, and a nitrophenoxy group attached to the piperidine ring via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Nitrophenoxy)methyl]piperidine typically involves the reaction of piperidine with 3-nitrophenol in the presence of a suitable base and a methylene donor. One common method involves the use of formaldehyde as the methylene donor and a base such as sodium hydroxide to facilitate the reaction . The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors to improve efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-[(3-Nitrophenoxy)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methylene bridge can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(3-Nitrophenoxy)methyl]piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in receptor binding studies.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Mechanism of Action
The mechanism of action of 4-[(3-Nitrophenoxy)methyl]piperidine is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitrophenoxy group may play a role in binding to specific receptors or enzymes, thereby modulating their activity. Additionally, the piperidine ring can interact with biological membranes, potentially affecting cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-[(3-Methyl-4-nitrophenoxy)methyl]piperidine: Similar structure with a methyl group on the phenoxy ring.
Piperidine: The parent compound, which lacks the nitrophenoxy group.
Piperine: A naturally occurring alkaloid with a piperidine ring, known for its bioactive properties.
Uniqueness
4-[(3-Nitrophenoxy)methyl]piperidine is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making it a valuable compound in research and potential therapeutic applications.
Properties
IUPAC Name |
4-[(3-nitrophenoxy)methyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c15-14(16)11-2-1-3-12(8-11)17-9-10-4-6-13-7-5-10/h1-3,8,10,13H,4-7,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXBDOWFCKLGEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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